molecular formula C6H6NO5P B12903060 3-Pyridinecarboxylic acid, 6-phosphono- CAS No. 145432-84-4

3-Pyridinecarboxylic acid, 6-phosphono-

Cat. No.: B12903060
CAS No.: 145432-84-4
M. Wt: 203.09 g/mol
InChI Key: YGYBRPCOYGZEBX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-phosphono- is a derivative of pyridinecarboxylic acid, which is a monocarboxylic acid derivative of pyridine. This compound is known for its unique structure, where a phosphono group is attached to the 6th position of the pyridine ring. Pyridinecarboxylic acids are significant in various chemical and biological processes due to their versatile reactivity and ability to form complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-phosphono- typically involves the phosphorylation of 3-pyridinecarboxylic acid. One common method is the reaction of 3-pyridinecarboxylic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphono derivative .

Industrial Production Methods

Industrial production of 3-Pyridinecarboxylic acid, 6-phosphono- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-phosphono- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines or phosphonates .

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-phosphono- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-phosphono- involves its ability to chelate metal ions. The phosphono group can coordinate with metal ions, forming stable complexes. This property is exploited in various applications, including metal ion sequestration and enzyme inhibition. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with the carboxyl group at the 2nd position.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): With the carboxyl group at the 4th position.

Uniqueness

3-Pyridinecarboxylic acid, 6-phosphono- is unique due to the presence of the phosphono group at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows it to form specific metal complexes and participate in unique chemical reactions compared to its isomers .

Properties

145432-84-4

Molecular Formula

C6H6NO5P

Molecular Weight

203.09 g/mol

IUPAC Name

6-phosphonopyridine-3-carboxylic acid

InChI

InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12)

InChI Key

YGYBRPCOYGZEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)P(=O)(O)O

Origin of Product

United States

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